

# Deulorlatinib Dosage for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo administration of deulorlatinib (TGRX-326), a next-generation, brain-penetrant ALK/ROS1 inhibitor. The following protocols and data have been compiled from published preclinical studies to guide researchers in designing and executing in vivo mouse experiments.

#### Overview of Deulorlatinib in Preclinical Models

Deulorlatinib has demonstrated significant anti-tumor activity and a favorable pharmacokinetic profile in preclinical xenograft mouse models. These studies are crucial for establishing proof-of-concept, determining effective dosage regimens, and assessing in vivo tolerability before advancing to clinical trials. The most common models utilized are cell line-derived xenografts (CDX) involving Ba/F3 cells engineered to express various ALK and ROS1 fusion proteins, including resistance mutations.

### In Vivo Efficacy and Tolerability

Deulorlatinib has been evaluated in various xenograft models to determine its efficacy in inhibiting tumor growth and to assess its tolerability at different dosages.

## Table 1: In Vivo Efficacy of Deulorlatinib in Xenograft Mouse Models



| Mouse<br>Model     | Cell Line                  | Treatmen<br>t     | Dosage   | Dosing<br>Schedule | Route of<br>Administr<br>ation | Outcome                                      |
|--------------------|----------------------------|-------------------|----------|--------------------|--------------------------------|----------------------------------------------|
| Ba/F3<br>Xenograft | EML4-<br>ALKL1196<br>M     | Deulorlatini<br>b | 15 mg/kg | Once Daily<br>(QD) | Oral (PO)                      | Well-<br>tolerated                           |
| Ba/F3<br>Xenograft | EML4-<br>ALKL1196<br>M     | Deulorlatini<br>b | 30 mg/kg | Once Daily<br>(QD) | Oral (PO)                      | Tumor<br>Regression                          |
| Ba/F3<br>Xenograft | EML4-<br>ALKG1202<br>R     | Deulorlatini<br>b | 30 mg/kg | Once Daily<br>(QD) | Oral (PO)                      | Significant<br>Tumor<br>Growth<br>Inhibition |
| Ba/F3<br>Xenograft | SCL34A2-<br>ROS1G20<br>32R | Deulorlatini<br>b | 30 mg/kg | Once Daily<br>(QD) | Oral (PO)                      | Significant<br>Tumor<br>Growth<br>Inhibition |

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

## Pharmacokinetics (PK) in Mice

Pharmacokinetic studies in mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of deulorlatinib.

## Table 2: Pharmacokinetic Parameters of Deulorlatinib in Ba/F3-EML4-ALKG1202R Xenograft Mice



| Parameter | Unit    | Value (at 30 mg/kg, PO) |
|-----------|---------|-------------------------|
| Tmax      | h       | 2                       |
| Cmax      | ng/mL   | 1876                    |
| AUC0-24h  | h*ng/mL | 20432                   |
| T1/2      | h       | 4.5                     |

Data extracted from supplementary materials of "Safety, efficacy and biomarker analysis of deulorlatinib (TGRX-326) in ALK-positive non-small-cell lung cancer: a multicentre, open-label, phase 1/1b trial".

## **Experimental Protocols**

The following are detailed protocols for conducting in vivo efficacy studies with deulorlatinib in mouse models.

### **Cell Line-Derived Xenograft (CDX) Model Generation**

- Cell Culture: Culture Ba/F3 cells expressing the desired ALK or ROS1 fusion protein (e.g., EML4-ALKL1196M, EML4-ALKG1202R, or SCL34A2-ROS1G2032R) in appropriate media supplemented with necessary growth factors.
- Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
- Tumor Cell Implantation:
  - Harvest Ba/F3 cells during the logarithmic growth phase.
  - Resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio).
  - Subcutaneously inject 1 x 107 cells in a volume of 100-200 μL into the flank of each mouse.
- Tumor Growth Monitoring:



- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width2) / 2.
- When tumors reach a mean volume of 150-200 mm3, randomize mice into treatment and control groups.

#### **Deulorlatinib Administration**

- Formulation: Prepare deulorlatinib in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).
- Dosing:
  - Administer deulorlatinib orally (PO) once daily (QD) at the desired dosage (e.g., 15 mg/kg or 30 mg/kg).
  - Administer the vehicle solution to the control group following the same schedule.
- · Monitoring:
  - Continue to monitor tumor volume throughout the study.
  - Measure body weight 2-3 times per week as an indicator of toxicity.
  - Observe mice for any clinical signs of distress or adverse effects.
- Study Endpoint: Euthanize mice when tumors reach a predetermined maximum size, or if significant toxicity is observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

### **Visualizations**

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for a typical in vivo efficacy study of deulorlatinib.

## **ALK Signaling Pathway Inhibition by Deulorlatinib**





Click to download full resolution via product page

Caption: Deulorlatinib inhibits the ALK fusion protein, blocking downstream signaling.

• To cite this document: BenchChem. [Deulorlatinib Dosage for In Vivo Mouse Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607925#deulorlatinib-dosage-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com